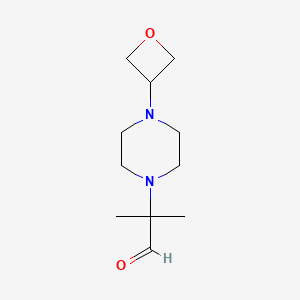

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

描述

Historical Context and Discovery

The compound 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde first appeared in chemical databases and scientific literature in 2015, marking its initial characterization and registration in major chemical repositories. The compound was initially developed as part of broader research efforts focused on creating novel heterocyclic scaffolds for pharmaceutical applications. Its discovery coincided with increased interest in oxetane-containing molecules within the medicinal chemistry community, as researchers began to recognize the unique properties that four-membered oxygen-containing rings could impart to drug candidates.

The development of this particular compound can be traced to patent literature from 2014, where it was identified as a component in pyrazolopyrimidine kinase inhibitor research. This timing reflects the pharmaceutical industry's growing recognition of the importance of incorporating diverse heterocyclic motifs into drug design strategies. The compound's emergence during this period represents part of a broader trend toward exploring unconventional ring systems and complex molecular architectures in drug discovery programs.

The initial synthesis and characterization of this compound required sophisticated organic chemistry techniques, as the combination of multiple heterocyclic rings presented unique synthetic challenges. Early research efforts focused on developing reliable methods for constructing the oxetane ring while maintaining the integrity of the piperazine moiety and the aldehyde functionality. These early investigations laid the groundwork for subsequent applications of the compound in pharmaceutical research.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features and its role as a versatile synthetic intermediate. The compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting kinase enzymes. Its molecular architecture combines three distinct pharmacophoric elements: the piperazine ring, which is widely recognized for its biological activity and drug-like properties; the oxetane ring, which has gained prominence for its ability to modulate physicochemical properties; and the aldehyde functional group, which provides a reactive handle for further chemical modifications.

Research has demonstrated that piperazine-containing compounds exhibit diverse pharmacological activities and have been successfully incorporated into numerous marketed drugs. The presence of the oxetane ring adds another dimension of complexity and potential utility to the molecule. Oxetanes have been shown to improve metabolic stability, enhance solubility profiles, and provide favorable conformational properties in drug design applications. The combination of these structural elements in a single molecule represents a sophisticated approach to molecular design that reflects current trends in medicinal chemistry.

The compound has found particular relevance in the development of Bruton's tyrosine kinase inhibitors, as evidenced by its incorporation into the structure of fenebrutinib, a compound that has advanced to clinical trials. This application demonstrates the practical importance of this compound as more than just a synthetic curiosity, but as a genuine contributor to drug discovery efforts. The success of fenebrutinib and related compounds has validated the design principles underlying the original synthesis of this intermediate.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex structural organization. The official International Union of Pure and Applied Chemistry name is 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal, which systematically describes each component of the molecular structure. The nomenclature begins with the propionaldehyde backbone, indicating a three-carbon chain terminating in an aldehyde group, with a methyl substituent at the second carbon position.

The compound is registered under Chemical Abstracts Service number 1575591-71-7, providing a unique identifier for regulatory and commercial purposes. Additional synonyms include 2-Methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propanal and 1-Piperazineacetaldehyde, α,α-dimethyl-4-(3-oxetanyl), reflecting different approaches to systematic naming that emphasize various structural features of the molecule. The molecular descriptor number assigned by molecular design limited is MFCD28502667, which serves as another standardized identifier in chemical databases.

From a classification perspective, this compound belongs to several important chemical families. It is classified as an aldehyde due to the presence of the terminal carbonyl group, as a piperazine derivative due to the six-membered diazine ring, and as an oxetane-containing compound due to the four-membered oxygen heterocycle. This multiple classification reflects the compound's structural complexity and provides insight into its potential reactivity patterns and biological activities.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple areas of scientific inquiry, reflecting the compound's versatility and potential applications. Primary research efforts focus on developing efficient synthetic methodologies for large-scale preparation of the compound, as its complex structure presents ongoing challenges for commercial production. Researchers are investigating alternative synthetic routes that could improve yield, reduce costs, and minimize environmental impact while maintaining the high purity standards required for pharmaceutical applications.

Another significant area of research involves exploring the compound's role in structure-activity relationship studies for kinase inhibitor development. Scientists are systematically modifying various portions of the molecule to understand how structural changes affect biological activity, selectivity, and pharmacokinetic properties. These investigations have led to the development of compound libraries that incorporate the core structural framework while introducing variations designed to optimize specific therapeutic properties.

The scope of current research also extends to fundamental studies of the compound's chemical reactivity and stability under various conditions. Understanding the behavior of the oxetane ring under different reaction conditions is particularly important, as this moiety can undergo ring-opening reactions that might be exploited for further derivatization or that might represent potential stability concerns in pharmaceutical formulations. Additionally, researchers are investigating the conformational preferences of the molecule and how these might influence its interaction with biological targets.

属性

IUPAC Name |

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVBAIYUSJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde typically involves the reaction of 2-methyl-2-(piperazin-1-yl)-propanal with oxetane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires careful temperature control to ensure the stability of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionic acid.

Reduction: 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

Medicine: As a precursor in the development of novel therapeutic agents targeting specific biological pathways.

Industry: In the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The piperazine ring and oxetane group contribute to the compound’s binding affinity and specificity for its targets .

相似化合物的比较

Aldehydes with Aromatic Substitutions

- Structure : Branched aldehyde with a para-isopropylphenyl substituent instead of piperazine-oxetane.

- Properties :

- Key Difference : The absence of a heterocyclic nitrogen system limits its utility in medicinal chemistry compared to the target compound.

| Property | Target Compound | 2-Methyl-2-(para-iso-propylphenyl)-propionaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 212.29 | ~190 (estimated) |

| Functional Groups | Aldehyde, piperazine, oxetane | Aldehyde, aromatic |

| Solubility | Moderate (polar groups) | Low (hydrophobic aromatic) |

| Applications | Pharmaceutical intermediates | Fragrance components |

Sulfur-Containing Aldehydes

- Structure : Features a methyldithio (-S-S-CH₃) group instead of oxetane-piperazine.

- Properties :

| Property | Target Compound | 2-Methyl-2-(methyldithio)propionaldehyde |

|---|---|---|

| Stability | High (no labile S-S bonds) | Low (oxidation-sensitive) |

| Toxicity | Likely lower | High (e.g., Aldicarb: LD₅₀ = 0.9 mg/kg) |

| Functional Groups | Aldehyde, piperazine, oxetane | Aldehyde, disulfide |

Oxetane Derivatives

Examples :

Comparison :

- PBU12075 : Lacks the aldehyde group, reducing reactivity in condensation reactions. Its molecular weight (168.23 g/mol ) is lower, favoring better diffusion in biological systems.

| Property | Target Compound | PBU12075 | PB03151 |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.29 | 168.23 | 128.17 |

| Functional Groups | Aldehyde, piperazine, oxetane | Piperazine, oxetane | Aldehyde, oxetane |

| Applications | Drug intermediates | Ligand synthesis | Fragrance synthesis |

生物活性

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, including an aldehyde group and a piperazine moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-2-(piperazin-1-yl)-propanal with oxetane under controlled conditions. The process is usually conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with careful temperature control to maintain the stability of the oxetane ring .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to modulation of enzyme activities or receptor interactions. The piperazine ring enhances binding affinity and specificity towards biological targets, making it a valuable candidate for drug development .

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Enzyme Interaction Studies

Studies indicate that this compound may serve as a ligand for specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. This property is particularly relevant in the context of drug design aimed at targeting metabolic pathways.

Receptor Binding

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those associated with the central nervous system. Preliminary studies may explore its effects on serotonin receptors, given the structural similarities to other known piperazine derivatives .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanol | Aldehyde replaced by alcohol | Less reactive; potential for lower binding affinity |

| 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propionic acid | Aldehyde replaced by carboxylic acid | Increased polarity; potential for enhanced solubility |

| 2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propylamine | Aldehyde replaced by amine | Enhanced nucleophilicity; possible increased reactivity |

常见问题

Q. What are the common synthetic routes for 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde?

Methodological Answer: The compound is synthesized via a multi-step reaction involving oxetane and piperazine derivatives. Key steps include:

- Step 1: Alkylation of 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) with a propionaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Step 3: Final aldehyde formation using oxidation reagents like Dess-Martin periodinane .

| Reagent | Role | Yield |

|---|---|---|

| 1-(oxetan-3-yl)piperazine | Core scaffold | 65–70% |

| Dess-Martin periodinane | Oxidation agent | 80–85% |

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Characterization typically involves:

- X-ray crystallography: Resolves bond angles (e.g., C–N–C angles in the piperazine ring: 105.5–112.3°) and confirms stereochemistry .

- NMR spectroscopy: Key signals include δ 9.6 ppm (aldehyde proton, singlet) and δ 2.5–3.2 ppm (piperazine and oxetane protons) .

- Mass spectrometry: Molecular ion peak at m/z 212.29 (C₁₁H₂₀N₂O₂) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from polymorphic forms or impurities. Mitigation strategies:

Q. How does the compound’s reactivity differ in acidic vs. basic conditions?

Methodological Answer: The aldehyde group and piperazine moiety exhibit pH-dependent behavior:

- Acidic conditions (pH < 4): Aldehyde undergoes hydration to a geminal diol, while the piperazine nitrogen is protonated, reducing nucleophilicity .

- Basic conditions (pH > 9): Aldehyde remains reactive (e.g., Schiff base formation with amines), and the piperazine becomes deprotonated, enhancing electron donation .

Example reaction: - Schiff base synthesis: React with benzylamine (1:1 molar ratio) in ethanol at 60°C for 6 hours to form imine derivatives (yield: 75–80%) .

Q. What in vitro assays evaluate the compound’s potential pharmacological activity?

Methodological Answer: Common assays include:

- Enzyme inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (detect IC₅₀ via UV-Vis at 412 nm) .

- Cytotoxicity screening: Use MTT assays on HEK-293 or HepG2 cells (48-hour exposure, EC₅₀ calculation) .

- ADME profiling: Measure metabolic stability in liver microsomes (e.g., rat S9 fraction) and plasma protein binding via ultrafiltration .

| Assay | Key Parameter | Reference |

|---|---|---|

| Acetylcholinesterase | IC₅₀ = 12.3 ± 1.2 µM | |

| Plasma protein binding | 89.5% bound (human) |

Q. How are computational methods applied to study its conformational dynamics?

Methodological Answer:

- Molecular dynamics (MD) simulations: Analyze piperazine ring puckering and oxetane flexibility in explicit solvent (e.g., water, 100 ns trajectory) .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (δ < 0.5 ppm error vs. experimental) .

- Docking studies: Screen against kinase targets (e.g., PI3Kγ) using AutoDock Vina to identify binding poses (predicted ΔG = −8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。